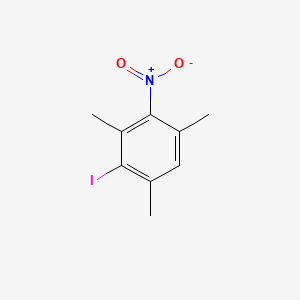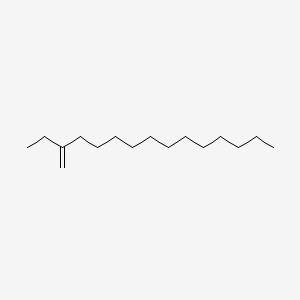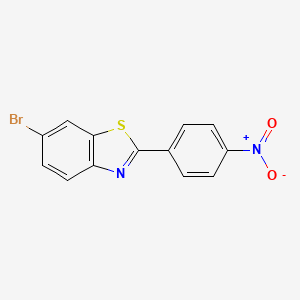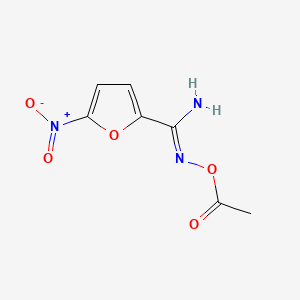![molecular formula C16H19BrN2O8S B13796607 3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid CAS No. 98000-18-1](/img/structure/B13796607.png)
3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[amino(methyl)amino]methyl]-4-bromophenol typically involves multi-step organic reactions. One common method includes the bromination of phenol followed by the introduction of the amino(methyl)amino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-[[amino(methyl)amino]methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[[amino(methyl)amino]methyl]-4-bromophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[[amino(methyl)amino]methyl]-4-bromophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: This compound shares a similar amino group but lacks the bromine atom and additional functional groups.
Methyl 3-amino-4-methylbenzoate: Similar in structure but with a methyl ester group instead of the benzenesulfonic acid and oxalic acid components.
Uniqueness
3-[[amino(methyl)amino]methyl]-4-bromophenol is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
98000-18-1 |
|---|---|
Molecular Formula |
C16H19BrN2O8S |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid |
InChI |
InChI=1S/C8H11BrN2O.C6H6O3S.C2H2O4/c1-11(10)5-6-4-7(12)2-3-8(6)9;7-10(8,9)6-4-2-1-3-5-6;3-1(4)2(5)6/h2-4,12H,5,10H2,1H3;1-5H,(H,7,8,9);(H,3,4)(H,5,6) |
InChI Key |
YOCCUXVMEOJHLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)O)Br)N.C1=CC=C(C=C1)S(=O)(=O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
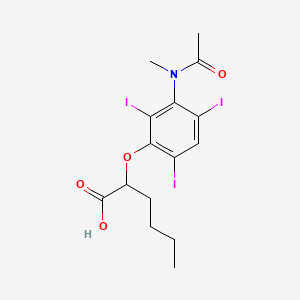
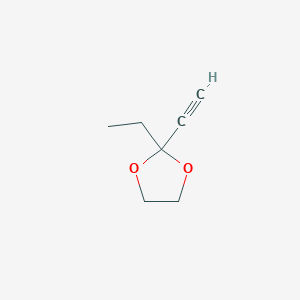
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
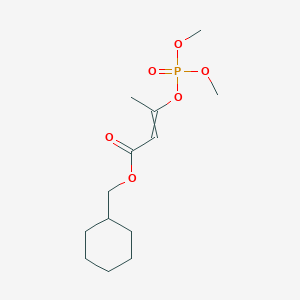
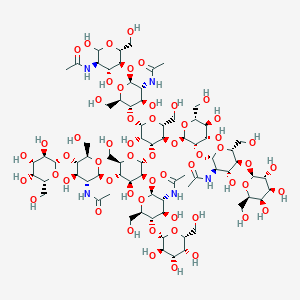

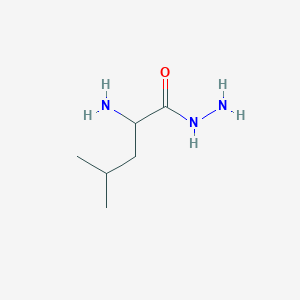
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

